n-Propyl beta-lactoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Propyl beta-lactoside can be synthesized through the glycosylation of n-propyl alcohol with lactose. The reaction typically involves the use of a glycosyl donor, such as lactose, and a glycosyl acceptor, such as n-propyl alcohol, in the presence of an acid catalyst . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar glycosylation reactions but on a larger scale. The process may include additional purification steps such as crystallization and filtration to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: n-Propyl beta-lactoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the propyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-Propyl beta-lactoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which n-Propyl beta-lactoside exerts its effects involves its interaction with carbohydrate-binding proteins and enzymes. It acts as a glycosyl donor or acceptor in glycosylation reactions, facilitating the transfer of glycan moieties to target molecules. This interaction is crucial for studying glycan-mediated biological processes and developing glyco-engineered products.
Comparison with Similar Compounds
- n-Butyl beta-lactoside
- n-Hexyl beta-lactoside
- n-Octyl beta-lactoside
Comparison: n-Propyl beta-lactoside is unique in its specific glycosylation properties and its ability to interact with a wide range of carbohydrate-binding proteins. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and specificity in glycosylation reactions.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h6-22H,2-5H2,1H3/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDMJJGLSPWNV-YZIZBFEWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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